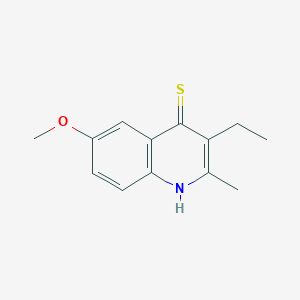

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol

Description

Properties

IUPAC Name |

3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRODOLHHOXXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355077 | |

| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332150-08-0 | |

| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various alkylation and methylation reactions using appropriate alkyl halides and methylating agents.

Thiol Group Addition: The thiol group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (C₁₃H₁₄ClNO)

- Key Differences : The 4-chloro substituent replaces the thiol group. Chlorine’s electronegativity and leaving-group propensity contrast sharply with the thiol’s nucleophilicity.

- Impact: The chloro derivative (melting point: 283°C) exhibits stronger intermolecular forces due to halogen bonding, leading to higher crystallinity compared to the thiol analogue . Potential reactivity: The chloro group may undergo nucleophilic substitution, whereas the thiol participates in disulfide formation or metal coordination .

6-Methoxy-2-methylquinoline-4-thiol (C₁₁H₁₁NOS)

- Key Differences : Lacks the 3-ethyl group, reducing steric bulk and lipophilicity.

- Impact :

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate (C₁₈H₁₅NO₃)

- Key Differences : A carboxylate ester at position 4 instead of thiol and an aryl group at position 2.

- Demonstrated activity as a P-glycoprotein inhibitor, suggesting the thiol analogue might exhibit similar or distinct biological effects depending on target interactions .

Physicochemical and Structural Comparisons

Table 1: Key Properties of Quinoline Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol | 2-Me, 3-Et, 6-OMe, 4-SH | 237.33 | Not reported | Thiol, Ethyl |

| 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline | 2-Me, 3-Et, 6-OMe, 4-Cl | 235.71 | 283 | Chloro |

| 6-Methoxy-2-methylquinoline-4-thiol | 2-Me, 6-OMe, 4-SH | 205.28 | Not reported | Thiol |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | 2-Ph, 6-OMe, 4-COOMe | 293.32 | Not reported | Carboxylate |

Structural Insights :

- Electronic Effects : The thiol group’s electron-donating nature contrasts with the electron-withdrawing chloro and carboxylate groups, altering charge distribution and hydrogen-bonding capacity .

Biological Activity

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological properties, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core substituted with ethyl, methoxy, and methyl groups, along with a thiol functional group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis method, which involves the condensation of aniline with glycerol in the presence of sulfuric acid.

- Substituent Introduction : Ethyl and methoxy groups are introduced via alkylation and methylation reactions.

- Thiol Group Addition : The thiol group is added by reacting the quinoline derivative with thiourea followed by hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria like Staphylococcus aureus were reported to be significantly lower than those of standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 0.125 |

| Escherichia coli | 50 | 0.5 |

| Klebsiella pneumoniae | 25 | 0.5 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of specific enzymes critical for cancer cell proliferation. The unique combination of substituents on the quinoline ring enhances its ability to interact with biological targets .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with proteins and enzymes due to the presence of the thiol group. This interaction can inhibit enzymatic activity, while the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis

When compared to similar compounds, such as 2-Methylquinoline-4-thiol and 6-Methoxyquinoline-4-thiol, this compound demonstrates enhanced reactivity and biological activity due to its unique structural features.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethyl, methoxy, methyl groups; thiol functional group | Strong antimicrobial and anticancer properties |

| 2-Methylquinoline-4-thiol | Lacks ethyl and methoxy groups | Moderate activity |

| 6-Methoxyquinoline-4-thiol | Lacks ethyl and methyl groups | Limited biological activity |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of quinoline compounds, including this compound, exhibited potent antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound could significantly reduce cell viability at low concentrations, suggesting its potential use as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves multi-step functionalization of the quinoline core. For example, the introduction of the thiol group can be achieved via nucleophilic substitution or condensation reactions. In analogous syntheses, methyl esters of quinoline derivatives are prepared by refluxing carboxylic acid intermediates with methyl iodide and potassium carbonate in acetone, monitored by TLC for reaction completion . For thiolation, carbon disulfide under reflux with hydrazide intermediates (e.g., carbohydrazides) in ethanol has been employed, followed by acidification to isolate the thiol product . Intermediate characterization often uses IR spectroscopy (e.g., C=O stretches at ~1720 cm⁻¹) and NMR to confirm substituent positions .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structural refinement employs programs like SHELXL, which iteratively adjusts atomic positions and thermal parameters against observed diffraction data . Visualization tools like ORTEP-3 aid in analyzing molecular geometry, including bond angles and torsional distortions . For substituted quinolines, special attention is given to substituent effects on ring planarity and intermolecular interactions.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : While specific safety data for this compound are limited, general precautions for thiol-containing compounds include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Waste Disposal : Neutralize thiols with oxidizing agents (e.g., bleach) before disposal to mitigate odor and toxicity .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of thiol group introduction in quinoline derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalysis : Transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) facilitate coupling reactions for aryl-thiol bond formation .

- Temperature Control : Reflux conditions (e.g., 70–80°C in ethanol) balance reaction rate and side-product suppression .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the thiol product from unreacted intermediates.

Q. What computational methods are used to analyze substituent effects on the quinoline ring's conformation and electronic properties?

- Methodological Answer :

- Ring Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane distortions using Cartesian atomic coordinates, with software like Gaussian calculating amplitude (q) and phase (φ) parameters .

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts electronic effects (e.g., HOMO-LUMO gaps) influenced by electron-donating groups like methoxy and electron-withdrawing thiols.

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water) assess conformational stability under physiological conditions.

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the compound's biological activity, and how are these relationships validated experimentally?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Synthetic Analogues : Prepare derivatives with varying substituents (e.g., ethyl → propyl) using methods in .

Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against bacterial strains (e.g., E. coli), or anticancer activity via MTT assays on cancer cell lines .

Statistical Analysis : Use regression models to correlate substituent properties (e.g., hydrophobicity) with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.